4,5-Dichloro-2-methyl-3-nitrobenzaldehyde
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Overview
Description
4,5-Dichloro-2-methyl-3-nitrobenzaldehyde is an organic compound with the molecular formula C8H5Cl2NO3 and a molecular weight of 234.04 g/mol . It is characterized by the presence of two chlorine atoms, a methyl group, and a nitro group attached to a benzaldehyde core. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-methyl-3-nitrobenzaldehyde typically involves the nitration of 2-methyl-4,5-dichlorobenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and safety in large-scale production .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-methyl-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, ethanol.
Major Products Formed
Reduction: 4,5-Dichloro-2-methyl-3-aminobenzaldehyde.
Oxidation: 4,5-Dichloro-2-methyl-3-nitrobenzoic acid.
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Scientific Research Applications
4,5-Dichloro-2-methyl-3-nitrobenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and inhibition due to its reactive functional groups.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-methyl-3-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to enzyme inhibition or activation. The aldehyde group can form Schiff bases with amines, which are important in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Similar in structure but contains a hydroxyl and methoxy group instead of chlorine and nitro groups.
3-Nitrobenzaldehyde: Lacks the chlorine and methyl groups present in 4,5-Dichloro-2-methyl-3-nitrobenzaldehyde.
Uniqueness
This compound is unique due to the combination of its functional groups, which provide distinct reactivity and applications compared to other benzaldehyde derivatives. The presence of both electron-withdrawing (nitro and chlorine) and electron-donating (methyl) groups allows for versatile chemical transformations .
Properties
Molecular Formula |
C8H5Cl2NO3 |
---|---|
Molecular Weight |
234.03 g/mol |
IUPAC Name |
4,5-dichloro-2-methyl-3-nitrobenzaldehyde |
InChI |
InChI=1S/C8H5Cl2NO3/c1-4-5(3-12)2-6(9)7(10)8(4)11(13)14/h2-3H,1H3 |
InChI Key |
VJTZVNXLMYBOSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1C=O)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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